molecular formula C10H17NOS B13969023 3-(Isopropylamino)-3-(thiophen-3-yl)propan-1-ol

3-(Isopropylamino)-3-(thiophen-3-yl)propan-1-ol

Katalognummer: B13969023
Molekulargewicht: 199.32 g/mol
InChI-Schlüssel: HEFHRURDJGUKDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Isopropylamino)-3-(thiophen-3-yl)propan-1-ol is an organic compound that features both an isopropylamino group and a thiophene ring. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopropylamino)-3-(thiophen-3-yl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene, which is a five-membered aromatic ring containing sulfur.

    Functionalization: The thiophene ring is functionalized to introduce the propan-1-ol moiety.

    Amine Introduction: The isopropylamino group is introduced through a substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using catalysts to speed up the reaction.

    Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.

    Purification: Employing techniques such as distillation or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Isopropylamino)-3-(thiophen-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the alcohol group.

    Substitution: The isopropylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

    Oxidation: Thiophene-3-ylpropanone.

    Reduction: Thiophene-3-ylpropanamine.

    Substitution: Depending on the nucleophile used, various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for potential therapeutic effects.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of 3-(Isopropylamino)-3-(thiophen-3-yl)propan-1-ol would depend on its specific biological target. Generally, compounds with similar structures may:

    Bind to Receptors: Interact with specific receptors in the body.

    Inhibit Enzymes: Inhibit the activity of certain enzymes.

    Modulate Pathways: Affect various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Aminomethyl)-3-(thiophen-3-yl)propan-1-ol
  • 3-(Methylamino)-3-(thiophen-3-yl)propan-1-ol
  • 3-(Ethylamino)-3-(thiophen-3-yl)propan-1-ol

Uniqueness

3-(Isopropylamino)-3-(thiophen-3-yl)propan-1-ol is unique due to the presence of the isopropylamino group, which can influence its biological activity and chemical reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C10H17NOS

Molekulargewicht

199.32 g/mol

IUPAC-Name

3-(propan-2-ylamino)-3-thiophen-3-ylpropan-1-ol

InChI

InChI=1S/C10H17NOS/c1-8(2)11-10(3-5-12)9-4-6-13-7-9/h4,6-8,10-12H,3,5H2,1-2H3

InChI-Schlüssel

HEFHRURDJGUKDT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC(CCO)C1=CSC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.